molecular formula C8H17NO6 B1524378 (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate CAS No. 204191-40-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate

Cat. No.: B1524378
CAS No.: 204191-40-2
M. Wt: 223.22 g/mol
InChI Key: JLIWGTMHYWJUPM-JEDNCBNOSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate” is a compound that is related to the class of compounds known as tert-butyloxycarbonyl-protected amino acids . It is a white to off-white solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported. These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .


Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Enantioselective Synthesis and Application in Peptide Construction

  • A study detailed the enantioselective synthesis of similar amino acid derivatives, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which is critical for constructing peptides and biologically active compounds (Alonso et al., 2005).

Novel Pharmacophores for Anticancer Agents

  • Another research focus has been the synthesis of functionalized amino acid derivatives, including N-substituted variants of the compound , for evaluating their in vitro cytotoxicity against human cancer cell lines, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).

Advanced Acylation Techniques

  • Research into tert-butyl aminocarbonate, a compound related to the (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate, has shown its utility in acylating amines, which is pivotal for modifying amino acids and peptides for further scientific study (Harris & Wilson, 1983).

Applications in Molecular Structure Analysis

  • The molecular structure and conformational analysis of derivatives of amino cyclopropane carboxylic acids, akin to the compound , have provided insights into their crystal structure and potential applications in designing cyclic peptides and analogs (Cetina et al., 2003).

Safety and Hazards

The compound is classified as a warning under the GHS classification. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The use of Boc-protected amino acids in the synthesis of dipeptides and other organic compounds is a promising area of research . Further studies could explore the potential applications of these compounds in various fields of chemistry and biochemistry.

Mechanism of Action

Target of Action

It is known that the compound is a derivative of the amino acid l-serine . Amino acids, including L-serine, are fundamental building blocks of proteins and play crucial roles in various biological processes.

Mode of Action

It is known that the compound is used in the synthesis of other compounds . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It is stable towards basic and nucleophilic conditions, making it useful in complex structures where selectivity is a prime issue .

Biochemical Pathways

L-serine, from which N-Boc-L-serine Hydrate is derived, is involved in several biochemical pathways. It is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

As a derivative of l-serine, it may contribute to the various biological processes that l-serine is involved in, such as protein synthesis and the production of various biomolecules .

Action Environment

The action, efficacy, and stability of N-Boc-L-serine Hydrate can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of other compounds under ultrasound irradiation . Additionally, the compound has been used in a urea-choline chloride deep eutectic solvent, which is environmentally benign and cost-effective .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIWGTMHYWJUPM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679950
Record name N-(tert-Butoxycarbonyl)-L-serine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204191-40-2
Record name N-(tert-Butoxycarbonyl)-L-serine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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